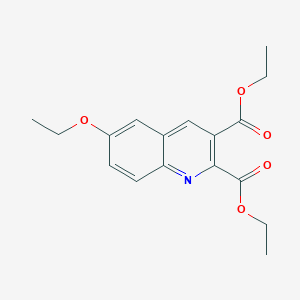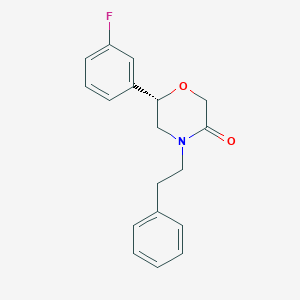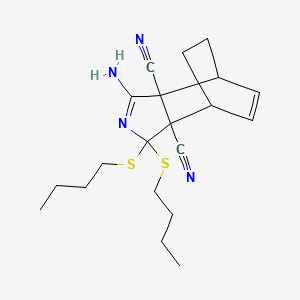![molecular formula C11H15NO3 B12626684 Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 920277-23-2](/img/structure/B12626684.png)
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-: is a compound with the chemical formula C₁₁H₁₅NO₃ . It is a derivative of benzamide, characterized by the presence of a hydroxy group and a hydroxymethyl group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of solid acid catalysts, which provide active sites for the synthesis. The advantages of this method include low reaction times, high yields, and eco-friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and polymers
Wirkmechanismus
The mechanism of action of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
Salicylamide: An analgesic and antipyretic compound.
Procainamide: An antiarrhythmic agent used in the treatment of cardiac arrhythmias.
Moclobemide: An antidepressant that inhibits monoamine oxidase A.
Uniqueness: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- stands out due to its unique structural features, such as the presence of hydroxy and hydroxymethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
920277-23-2 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-[(2S)-1,3-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8?,10-/m0/s1 |
InChI-Schlüssel |
HRJKQWCNQJAYRH-HTLJXXAVSA-N |
Isomerische SMILES |
CC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(CO)NC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)

![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)

![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
